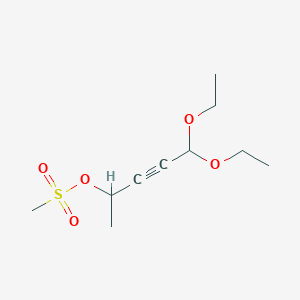
5,5-Diethoxypent-3-yn-2-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,5-Diethoxypent-3-yn-2-yl methanesulfonate is a chemical compound with the CAS Number: 2413875-69-9 . It has a molecular weight of 250.32 . It is in liquid form .
Molecular Structure Analysis
The InChI Code for 5,5-Diethoxypent-3-yn-2-yl methanesulfonate is 1S/C10H18O5S/c1-5-13-10 (14-6-2)8-7-9 (3)15-16 (4,11)12/h9-10H,5-6H2,1-4H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5,5-Diethoxypent-3-yn-2-yl methanesulfonate is a liquid at room temperature . It has a molecular weight of 250.32 . The compound is stored at a temperature of 4°C .Scientific Research Applications
Synthesis and Characterization
- Diethyltin(methoxy)methanesulfonate has been used in the synthesis of three-dimensional self-assemblies derived from sulfonate-phosphonate ligands. These compounds exhibit significant differences in structural motifs in the solid state, highlighting the versatility of sulfonate compounds in constructing complex molecular architectures (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).
Chemical Reactions
- Methanesulfonic acid has been investigated as a catalyst for durable-press treatments of cotton, demonstrating its effectiveness in catalyzing reactions under mild conditions (Reinhardt, Kullman, Cashen, & Reid, 1973).
- The electrochemical reduction of methanesulfonates on a Pb cathode has been shown to result in the opening of heterocycles and the formation of di- and triene hydrocarbons and alcohols (Konstantinova, Moiseenkov, Shostakovskii, & Gultyai, 1983).
Microbial Metabolism
- Methanesulfonic acid, a key intermediate in the biogeochemical cycling of sulfur, is metabolized by diverse aerobic bacteria as a sulfur source. It's noteworthy that methanesulfonate is not known to be utilized by anaerobes for sulfur, fermentation, or as a methanogenic substrate (Kelly & Murrell, 1999).
Application in Material Science
- Methanesulfonyl chloride forms a room temperature ionic liquid with AlCl3, and its electrochemical properties have been studied in the context of sodium insertion into vanadium pentoxide. This research demonstrates the potential of methanesulfonyl chloride in developing advanced materials for energy storage applications (Su, Winnick, & Kohl, 2001).
properties
IUPAC Name |
5,5-diethoxypent-3-yn-2-yl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5S/c1-5-13-10(14-6-2)8-7-9(3)15-16(4,11)12/h9-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBPAKODHMROPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CC(C)OS(=O)(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Diethoxypent-3-yn-2-yl methanesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2473441.png)
![N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide](/img/structure/B2473442.png)
![[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine](/img/structure/B2473444.png)
![5-isopropyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2473445.png)
![5-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B2473446.png)
![4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2473447.png)




![2-(benzylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2473459.png)